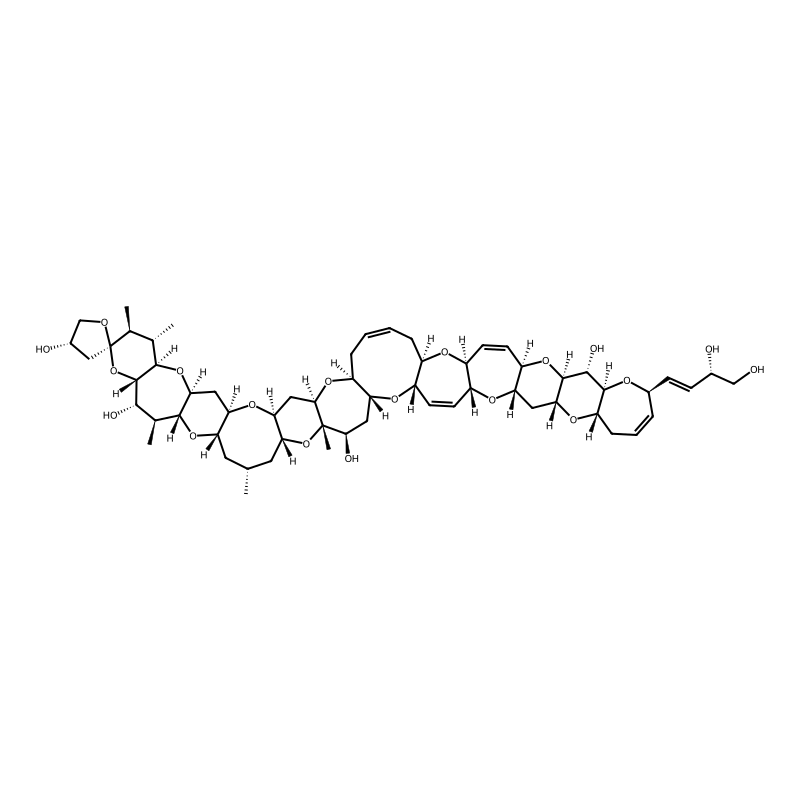

Pacific ciguatoxin 1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Polycyclic ethers produced by Gambierdiscus (DINOFLAGELLATES) from gambiertoxins, which are ingested by fish which in turn may be ingested by humans who are susceptible to the CIGUATERA POISONING.

Pacific ciguatoxin 1 is a potent marine toxin classified as a ciguatoxin, primarily produced by the dinoflagellate Gambierdiscus toxicus. This compound is characterized by its complex polycyclic polyether structure, which comprises 13 to 14 fused rings linked by ether bonds, forming a rigid ladder-like configuration. Pacific ciguatoxin 1 is lipid-soluble and can accumulate in certain fish species found in tropical and subtropical regions of the Pacific Ocean, making it a significant concern for human health due to its role in ciguatera fish poisoning. The toxin has no adverse effects on fish but can lead to severe gastrointestinal and neurological symptoms in humans upon consumption of contaminated seafood .

- Oxidation: This reaction can produce different derivatives of the compound.

- Reduction: Reduction reactions can modify the polyether structure.

- Substitution: Specific sites on the molecule can undergo substitution reactions.

Common reagents used in these reactions include strong oxidizing agents like osmium tetroxide and reducing agents such as lithium aluminum hydride. Solvents typically employed are acetonitrile, methanol, and water. The major products from these reactions include various oxidized and reduced derivatives, which can be analyzed using techniques like liquid chromatography-tandem mass spectrometry .

Pacific ciguatoxin 1 exhibits significant biological activity by interacting with voltage-gated sodium channels in neuronal cells. It enhances neuronal excitability by shifting the voltage-dependence of activation towards more hyperpolarized potentials across various sodium channel isoforms (NaV1.1–1.9). This interaction leads to increased inactivation time constants for specific channels, contributing to the diverse symptoms associated with ciguatera poisoning, such as pain and sensory disturbances. The toxin's effects are mediated through both tetrodotoxin-sensitive and tetrodotoxin-resistant sodium channels, highlighting its complex pharmacological profile .

The synthesis of Pacific ciguatoxin 1 is challenging due to its intricate structure. Synthetic routes typically involve multiple steps of cyclization, oxidation, and reduction reactions. Key reagents include strong oxidizing agents like osmium tetroxide and reducing agents such as lithium aluminum hydride. While industrial production is limited due to these complexities, natural extraction from contaminated fish remains a common method for obtaining the compound. Advanced purification techniques like liquid chromatography-tandem mass spectrometry are utilized for quantification and analysis .

Pacific ciguatoxin 1 has several applications in scientific research:

- Chemistry: It serves as a model compound for studying complex polyether synthesis and reaction mechanisms.

- Biology: Research on its ecological impact aids in understanding marine toxins' roles within food webs.

- Medicine: Investigating its toxic effects contributes to developing treatments for ciguatera fish poisoning.

- Industry: It is essential for developing detection methods for ciguatoxin contamination in seafood .

Studies have demonstrated that Pacific ciguatoxin 1 interacts with various sodium channel isoforms, affecting their activation and inactivation kinetics. This interaction leads to altered neuronal excitability and contributes to the pathophysiological symptoms associated with ciguatera poisoning. Research indicates that pharmacological inhibition of specific sodium channel subtypes can mitigate some of the pain behaviors induced by Pacific ciguatoxin 1, emphasizing the importance of understanding its mechanisms of action for therapeutic interventions .

Pacific ciguatoxin 1 shares structural similarities with other ciguatoxins but exhibits unique properties that distinguish it from these compounds:

| Compound Name | Structural Features | Potency | Unique Characteristics |

|---|---|---|---|

| Caribbean Ciguatoxins | Similar polycyclic structure | Less potent | Lower binding affinity compared to Pacific variant |

| Indian Ocean Ciguatoxins | Structural variations exist | Varies | Regional differences in toxicity |

| Maitotoxins | Ladder-shaped polyether structure | Highly toxic | Different mechanism of action |

Pacific ciguatoxin 1 is particularly notable for its high potency and specific binding affinity to sodium channels, making it one of the most toxic ciguatoxins known. Its complex structure presents challenges in both synthesis and detection, further underscoring its uniqueness among marine toxins .

Molecular Formula and Weight (C60H86O19, 1111.3 g/mol)

Pacific ciguatoxin 1 possesses the molecular formula C60H86O19 with a molecular weight of 1111.3 grams per mole [1] [3] [17]. The compound exhibits an average molecular mass of 1111.31344 daltons and a monoisotopic mass of 1110.576331 daltons [3] [20]. This substantial molecular weight reflects the complex polycyclic nature of the compound, which contains sixty carbon atoms, eighty-six hydrogen atoms, and nineteen oxygen atoms arranged in an intricate three-dimensional architecture [1] [5].

The molecular structure represents one of the largest naturally occurring polyether compounds, with the Chemical Abstracts Service registry number 11050-21-8 [17]. The high oxygen content relative to carbon atoms indicates the extensive ether linkages that characterize the compound's backbone structure [20]. Mass spectrometric analysis confirms the molecular ion peak at m/z 1111.5836 for the protonated species [M+H]+, with additional adduct formations including [M+Na]+ at m/z 1133.5655 and [M-H]- at m/z 1109.5690 [5].

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C60H86O19 | - |

| Average Molecular Weight | 1111.3 | g/mol |

| Monoisotopic Mass | 1110.576331 | daltons |

| Carbon Atoms | 60 | count |

| Hydrogen Atoms | 86 | count |

| Oxygen Atoms | 19 | count |

Polycyclic Polyether Structure

Pacific ciguatoxin 1 exhibits a characteristic ladder-like polycyclic polyether structure comprising a sequence of twelve trans-fused rings of varying sizes [1] [20]. The compound belongs to the class of polyether natural products that feature multiple ether-linked oxacycles arranged in a contiguous linear fashion [7] [18]. The backbone consists of six-, seven-, eight-, and nine-membered rings connected through ether bridges, creating a rigid molecular framework that extends approximately three nanometers in length [8] [18].

The polyether backbone originates from polyketide biosynthetic pathways involving modular polyketide synthases produced by the marine dinoflagellate Gambierdiscus toxicus [18] [21]. The structural complexity arises from the iterative cyclization processes that create the multiple ring systems, each contributing to the overall three-dimensional conformation of the molecule [7] [21]. This ladder-frame architecture is characteristic of ciguatoxins and distinguishes them from other marine polyether toxins through their specific ring arrangements and stereochemical configurations [8] [13].

The polycyclic structure exhibits remarkable structural diversity within the ciguatoxin family, with Pacific ciguatoxin 1 representing the most structurally complex member containing thirteen distinct ring systems labeled from A through M [13] [25]. Each ring system contributes specific conformational constraints that determine the overall molecular geometry and biological activity of the compound [9] [25].

Trans-fused Ether Ring Configuration

The ring systems in Pacific ciguatoxin 1 are predominantly connected through trans-fused ether configurations, which provide structural rigidity and define the overall molecular conformation [1] [22]. The trans-fusion pattern creates a characteristic ladder-like arrangement where adjacent rings share ether oxygen atoms in a thermodynamically favorable configuration [7] [8]. This trans-fused arrangement contrasts with cis-fused systems and results in distinct stereochemical outcomes that influence the compound's three-dimensional structure [7] [23].

The specific ring size sequence follows a pattern of 6/7/6/9/8/6/6/7/6/6/6/6/5 membered rings, with each transition maintaining the trans-fused ether linkage [13] [20]. The trans-configuration ensures that the bulk of the ring substituents are positioned to minimize steric interactions while maintaining the extended linear conformation characteristic of the ciguatoxin family [8] [23]. Nuclear magnetic resonance studies have confirmed the trans-relationship between adjacent ring systems through coupling constant analysis and nuclear Overhauser effect experiments [32] [34].

The trans-fused configuration plays a crucial role in determining the biological activity of Pacific ciguatoxin 1, as the specific three-dimensional arrangement of functional groups is essential for binding to voltage-gated sodium channels [12] [14]. Synthetic studies have demonstrated that alterations to the trans-fused ring geometry significantly impact the compound's biological properties [10] [23].

Stereochemistry and Isomeric Forms

Pacific ciguatoxin 1 contains thirty-three defined stereogenic centers, making it one of the most stereochemically complex natural products known [3] [29]. The absolute stereochemistry has been determined through extensive nuclear magnetic resonance spectroscopy studies, X-ray crystallography of synthetic intermediates, and chemical correlation with known standards [29] [30]. Each stereogenic center contributes to the overall three-dimensional architecture and influences the compound's conformational properties [25] [31].

The compound exists as a single stereoisomer in nature, with the absolute configuration established through total synthesis efforts that confirmed the natural stereochemistry [30] [31]. The stereochemical complexity arises from the multiple ring-forming reactions during biosynthesis, each of which proceeds with high stereoselectivity to generate the natural configuration [29] [31]. The stereochemistry is denoted using the Cahn-Ingold-Prelog priority system, with specific descriptors assigned to each of the thirty-three chiral centers [3] [20].

Isomeric forms of Pacific ciguatoxin 1 include various congeners that differ in hydroxylation patterns, ring modifications, or epimerization at specific positions [13] [28]. Pacific ciguatoxin 2 represents a closely related isomer with modifications at the terminal ring system, while Pacific ciguatoxin 3 differs in the central ring region [13] [28]. These isomeric relationships demonstrate the structural diversity possible within the ciguatoxin family while maintaining the core polyether framework [13] [27].

| Stereochemical Feature | Description | Count |

|---|---|---|

| Total Stereogenic Centers | Defined chiral centers | 33 |

| Ring Systems | Trans-fused ether rings | 13 |

| Double Bond Geometry | E/Z configurations | 2 |

| Absolute Configuration | R/S designations | Fully determined |

Structure-Activity Relationships

The structure-activity relationships of Pacific ciguatoxin 1 have been extensively studied through comparison with synthetic analogues and related ciguatoxin congeners [12] [14]. The compound's biological activity depends critically on the intact polycyclic polyether framework, with modifications to individual ring systems resulting in significant changes in potency [10] [12]. The voltage-gated sodium channel binding affinity correlates directly with the preservation of specific structural features, particularly in the central and terminal ring regions [12] [14].

Studies using voltage-clamp electrophysiology have demonstrated that Pacific ciguatoxin 1 exhibits non-selective activity across multiple sodium channel isoforms, with EC50 values ranging from nanomolar to low micromolar concentrations depending on the specific isoform [12] [14]. The compound shows preferential effects on NaV1.6, NaV1.7, and NaV1.8 channels, with distinct modulation patterns that reflect structure-specific interactions [14] [22]. The flexible nine-membered ring system appears to be particularly important for maintaining high-affinity binding to the channel protein [6] [13].

Synthetic modification studies have revealed that alterations to the hemiketal region significantly impact biological activity, while changes to the spiroketal system can be tolerated with reduced potency [10] [15]. The terminal hydroxyl groups and the side chain configuration are essential for optimal activity, as demonstrated through systematic structure-activity studies using synthetic analogues [10] [31]. The ladder-like polyether backbone provides the essential pharmacophore, with the specific ring sizes and stereochemistry determining the selectivity and potency profiles [12] [14].

Hemiketal and Spiroketal Features

Pacific ciguatoxin 1 contains a distinctive spiroketal moiety located in the M-ring system, which exists as a thermodynamically stable closed ring structure [13] [15]. The spiroketal formation results from intramolecular cyclization between a ketone and a hydroxyl group, creating a bicyclic acetal structure that contributes to the overall molecular rigidity [15] [25]. This spiroketal system contrasts with the hemiketal arrangements found in Caribbean ciguatoxins, representing a key structural difference between Pacific and Caribbean congeners [6] [13].

The spiroketal configuration exists predominantly in the thermodynamically favored form, with the anomeric carbon adopting the configuration that minimizes 1,3-diaxial interactions [15] [25]. Nuclear magnetic resonance studies have confirmed the preferred conformation through coupling constant analysis and nuclear Overhauser effect measurements [15] [32]. The spiroketal system undergoes slow equilibration under acidic conditions, but remains stable under neutral and basic conditions typically encountered during isolation and purification [13] [15].

The hemiketal features present in related ciguatoxin congeners demonstrate the structural diversity possible within this compound class [13] [16]. Caribbean ciguatoxins contain hemiketal systems in the N-ring that exist in equilibrium between open and closed forms, creating additional conformational flexibility compared to the rigid spiroketal systems found in Pacific variants [6] [16]. These structural differences contribute to the distinct biological activity profiles observed between Pacific and Caribbean ciguatoxin families [13] [16].

| Acetal Feature | Location | Stability | Configuration |

|---|---|---|---|

| Spiroketal | M-ring system | Thermodynamically stable | Preferred anomeric form |

| Hemiketal (related compounds) | N-ring system | Equilibrium mixture | Multiple anomeric forms |

Comparative Analysis with Caribbean Ciguatoxins

Pacific ciguatoxin 1 differs significantly from Caribbean ciguatoxins in several key structural features, despite sharing the common polycyclic polyether framework [6] [13]. Caribbean ciguatoxin 1 possesses a molecular formula of C62H92O19 with a molecular weight of 1140.6 daltons, representing a larger structure with an additional ring system compared to Pacific ciguatoxin 1 [6] [13]. The Caribbean variant contains fourteen trans-fused rings arranged in a 7/6/6/7/8/9/7/6/8/6/7/6/7/6 pattern, compared to the thirteen-ring system found in the Pacific congener [6] [34].

The most significant structural difference lies in the terminal ring systems, where Caribbean ciguatoxins contain a hemiketal moiety in the N-ring rather than the spiroketal system found in Pacific variants [6] [13]. This hemiketal system exists in equilibrium between open and closed forms, providing additional conformational flexibility that distinguishes Caribbean ciguatoxins from their Pacific counterparts [13] [16]. The hemiketal configuration allows for epimerization at the anomeric carbon, resulting in pairs of isomeric forms designated as Caribbean ciguatoxin 1 and Caribbean ciguatoxin 2 [6] [16].

The carbon backbone length also differs between the two families, with Caribbean ciguatoxin 1 containing fifty-seven contiguous carbon atoms compared to fifty-five in Pacific ciguatoxin 1 [6] [34]. This difference reflects the additional ring system present in the Caribbean structure and contributes to the distinct three-dimensional conformations adopted by each family [6] [13]. Despite these structural differences, both Pacific and Caribbean ciguatoxins share similar mechanisms of action through voltage-gated sodium channel modulation, although with different potency and selectivity profiles [12] [13].

| Structural Feature | Pacific Ciguatoxin 1 | Caribbean Ciguatoxin 1 |

|---|---|---|

| Molecular Formula | C60H86O19 | C62H92O19 |

| Molecular Weight (Da) | 1110.6 | 1140.6 |

| Number of Rings | 13 | 14 |

| Carbon Backbone Length | 55 atoms | 57 atoms |

| Terminal Ring Feature | Spiroketal (M-ring) | Hemiketal (N-ring) |

| Ring Size Pattern | 6/7/6/9/8/6/6/7/6/6/6/6/5 | 7/6/6/7/8/9/7/6/8/6/7/6/7/6 |

Color/Form

XLogP3

UNII

Other CAS

Wikipedia

Biological Half Life

General Manufacturing Information

Family of lipid soluble polyether toxins responsible for ciguatera food poisoning; structural variations are associated with the oceanic region from which the dinoflagellate originates. /Ciguatoxins/

Toxin profiles of representative ciguatera species caught at different locations of Japan were investigated in fish flesh by high-performance liquid chromatography tandem mass spectrometry (LC-MS/MS) analysis. Identification and quantification of 16 toxins were facilitated by the use of 14 reference toxins prepared by either synthesis or isolation from natural sources and the previous LC-MS data thereof. Sodium adduct ions [M + Na]+ were used as parent and product ions. Distinct regional differences were unveiled: ciguatoxin-1B type toxins were found in snappers and groupers from Okinawa, ciguatoxin-3C type toxins were found in a spotted knifejaw, Oplegnathus punctatus, from Miyazaki located 730 km north of Okinawa, and both types of toxins were found in a red snapper, Lutjanus bohar, from Minamitorishima (Marcus) Island. Twelve toxins were identified in a dinoflagellate, Gambierdiscus toxicus, collected as the primary toxin source in French Polynesia. Occurrence of M-seco-toxins in fish and oxidized toxins in the dinoflagellate was confirmed for the first time. The present LC-MS/MS method is rapid, specific, and accurate. It not only outperforms the currently employed mouse bioassays but also enables the study of the toxin dynamics during the food chain transmission.

Clinical Laboratory Methods

A bioassay for ciguatoxin in fish has been developed on the basis of feeding cats or mongooses a ration containing 100 g of the fish to be tested per kg ration. The cat is less satisfactory, because it may regurgitate part of the test meal. Test animals were observed for 48 hr, with the response rated from 0 (no response) to 5 (death within 48 hr). ... A bioassay using mosquitoes (Aedes aegypti) has been developed. The procedure involves intrathoracic injection in mosquitoes of serially-dilated extract from fish, and the toxicity of the fish is expressed as mosquito LD50. A good correlation between the mosquito bioassay and the mouse bioassay was observed. All the tests described above appear to be non-specific and only semiquantitative at best.

A radioimmunoassay for ciguatoxin has been developed, using antibodies produced against a conjugate of human serum albumin and ciguatoxin isolated from toxic moray eel. Results of the assay were correlated with those of the assays on mongoose, mouse, and guinea-pig atrium. All the three assay procedures showed good correlation when ciguatoxin was present in fish tissues in high concentrations.

Ciguatera fish poisoning (CFP) is a food intoxication caused by exposure to ciguatoxins (CTXs) in coral reef fish. Rapid analytical methods have been developed recently to quantify Pacific-CTX-1 (P-CTX-1) in fish muscle, but it is destructive and can cause harm to valuable live coral reef fish. Also fish muscle extract was complex making CTX quantification challenging. Not only P-CTX-1, but also P-CTX-2 and P-CTX-3 could be present in fish, contributing to ciguatoxicity. Therefore, an analytical method for simultaneous quantification of P-CTX-1, P-CTX-2, and P-CTX-3 in whole blood of marketed coral reef fish using sonication, solid-phase extraction (SPE), and liquid chromatography tandem mass spectrometry (LC-MS/MS) was developed. The optimized method gave acceptable recoveries of P-CTXs (74-103%) in fish blood. Matrix effects (6-26%) in blood extracts were found to be significantly reduced compared with those in muscle extracts (suppressed by 34-75% as reported in other studies), thereby minimizing potential for false negative results. The target P-CTXs were detectable in whole blood from four coral reef fish species collected in a CFP-endemic region. Similar trends in total P-CTX levels and patterns of P-CTX composition profiles in blood and muscle of these fish were observed, suggesting a relationship between blood and muscle levels of P-CTXs. This optimized method provides an essential tool for studies of P-CTX pharmacokinetics and pharmacodynamics in fish, which are needed for establishing the use of fish blood as a reliable sample for the assessment and control of CFP.

Ciguatera is a significant food-borne disease caused by potent polyether toxins (ciguatoxins) which accumulate in the flesh of ciguateric reef fish at risk levels > 0.1 ppb for Pacific ciguatoxins. Research on ciguatera has been severely hindered by the lack of analytical methods that detect and characterize low levels of ciguatoxin in crude extracts of fish. Here we report a new procedure for ciguatoxin analysis based on gradient reversed-phase HPLC/tandem mass spectrometry (HPLC/MS/MS). The method gave a linear response to pure Pacific and Caribbean ciguatoxins (P-CTX-1 and C-CTX-1) and the structurally related brevetoxin (PbTx-2) spiked into crude extracts of fish. Levels equivalent to 40 ppt P-CTX-1, 100 ppt C-CTX-1, and 200 ppt PbTx-2 in fish flesh could be detected by HPLC/MS/MS. Using P-CTX-1 as an internal standard, the analysis of extracts of 30 ciguateric fish from the Caribbean Sea (8 toxic, 12 borderline, and 10 nontoxic by mouse bioassay) confirmed the reliability of the method and allowed an estimated risk level of > 0.25 ppb C-CTX-1 to be established. HPLC/MS/MS provides a sensitive analytical approach, not previously available, for the determination of Pacific and Caribbean ciguatoxins at sub-ppb levels in fish flesh.

Interactions

Electrophysiological studies were performed on the ventral tail nerve of adult rats following intraperitoneal injection of a crude extract of ciguatoxin from known toxic fish flesh. Ciguatoxin induced significant slowing of both mixed and motor nerve conduction velocities and also significant reductions in both motor and mixed nerve amplitudes. Both absolute and supernormal periods were significantly prolonged together with an increase in the magnitude of the supernormal response. These electrophysiological disturbances were modified or blocked by intraperitoneal lidocaine. These findings suggest that lidocaine may have a potential therapeutic application in the treatment of the neurological disturbance in acute ciguatera poisoning in humans.

This report describes the action of ciguatoxin-1, the major ciguatoxin present in fishes that cause ciguatera, on the contractile activity of human cardiac musculature. Ciguatoxin-1 caused a large, sustained and concentration-dependent positive inotropy in human atrial trabeculae that were obtained during coronary artery bypass surgery from otherwise healthy hearts. Atenolol (a beta 1-adrenoceptor selective antagonist without local anaesthetic-type activity) or low concentrations of tetrodotoxin abolished the positive inotropy caused by ciguatoxin-1, indicating that ciguatoxin-1 stimulated neural elements present in this tissue to release noradrenaline. The positive inotropic action of ciguatoxin-1 did not stem from a significant direct action on myocardial voltage-dependent sodium channels, nor did it stem from significant alpha 1- or beta 2-adrenoreceptor stimulation. Ciguatoxin-1 caused positive inotropy in preparations stimulated at between 0.02 and 2.0 Hz. Mannitol, currently the treatment of choice for ciguatera, did not significantly reverse the positive inotropy induced by ciguatoxin-1 in human atrial trabeculae.

Ciguatoxin-1b, the major toxin involved in ciguatera fish poisoning, and D-mannitol were examined on frog nodes of Ranvier using confocal laser scanning microscopy and conventional current and voltage-clamp techniques. During the action of 10 nM ciguatoxin-1b, an increase in nodal volume was observed as determined by digital image processing and three-dimensional reconstruction of axons. The increase was prevented by blocking Na + channels with tetrodotoxin. Ciguatoxin-1b (10 nM) induced high frequency action potential discharges up to 70-100 Hz. Analysis of Na+ current revealed that the toxin modified a current fraction which was activated at resting membrane potential and failed to inactivate. Increasing the osmolality of the external solution by about 50% with D-mannitol restored the nodal volume to its control value and suppressed spontaneous action potentials. In addition, D-mannitol affected unmodified and ciguatoxin-1b-treated Na+ currents in a similar manner causing a reduction of maximum conductance, negative shifts of current reversal potential and modification of the voltage-dependence of current activation and inactivation. In conclusion, ciguatoxin-1b induced a tetrodotoxin-sensitive swelling of nodes of Ranvier and selectively affected the Na+ current of myelinated axons.

For more Interactions (Complete) data for CIGUATOXIN (8 total), please visit the HSDB record page.